![molecular formula C10H13NO2 B2712377 [4-(1,3-Dioxolan-2-yl)phenyl]methanamine CAS No. 104566-44-1](/img/structure/B2712377.png)
[4-(1,3-Dioxolan-2-yl)phenyl]methanamine
Übersicht
Beschreibung
“[4-(1,3-Dioxolan-2-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 104566-44-1 . It has a molecular weight of 179.22 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “[4-(1,3-Dioxolan-2-yl)phenyl]methanamine” is 1S/C10H13NO2/c11-7-8-1-3-9 (4-2-8)10-12-5-6-13-10/h1-4,10H,5-7,11H2 .Chemical Reactions Analysis
While specific chemical reactions involving “[4-(1,3-Dioxolan-2-yl)phenyl]methanamine” are not available, a related compound, 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide, was synthesized using a reduction reaction .Physical And Chemical Properties Analysis
“[4-(1,3-Dioxolan-2-yl)phenyl]methanamine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis Techniques and Structural Analysis : The compound has been synthesized through various chemical reactions, such as 1,3-dipolar cycloaddition and condensation reactions. Detailed structural characterizations of these compounds and their derivatives have been performed using spectroscopic methods like NMR, IR, and MS data. These synthesis methods are crucial in developing new compounds and understanding their properties (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).
Polymer Chemistry : Research has been conducted on the polymerization of derivatives of this compound, providing insights into their thermal degradation and potential applications in materials science. The thermal degradation behavior of these polymers has been extensively studied using techniques like thermogravimetric analysis and spectroscopy (M. Coskun, Z. Ilter, E. Özdemir, K. Demirelli, & M. Ahmedzade, 1998).
Catalysis and Chemical Reactions : The compound and its derivatives have been utilized in catalytic processes. For instance, their role in transfer hydrogenation reactions has been investigated, demonstrating significant conversions and high turnover frequencies (Şemistan Karabuğa, S. Bars, Idris Karakaya, & S. Gümüş, 2015).
Biological and Medicinal Applications
Photocytotoxicity and Cellular Imaging : Certain derivatives have been studied for their photocytotoxic properties, especially in red light. These compounds have shown potential in apoptosis and generating reactive oxygen species, which are critical for cancer research (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, & A. Chakravarty, 2014).
Antimicrobial Evaluation : Some derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating variable degrees of activity against bacteria and fungi. This suggests potential uses in the development of new antimicrobial agents (D. Visagaperumal, V. Praveen, P. Sudeepthi, P. Prasanthi, G. Sravani, & G. Satyanarayana, 2010).
Material Science and Other Applications
Crystal Structure Analysis : The crystal structures of some derivatives have been determined, revealing configurations and intramolecular interactions. This information is crucial for understanding the physical and chemical properties of these compounds and their potential applications in material science (M. Li, Y. Wang, & R. Chen, 2001).
Synthesis of Novel Compounds : Novel compounds with the core structure of 1,3-dioxolane have been synthesized, providing insights into new chemical entities. These syntheses contribute to the expansion of chemical libraries and the exploration of new potential applications (Zhai Zhi-we, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKQIICQHKOVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Dioxolan-2-yl)phenyl]methanamine | |
CAS RN |
104566-44-1 | |
| Record name | [4-(1,3-dioxolan-2-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


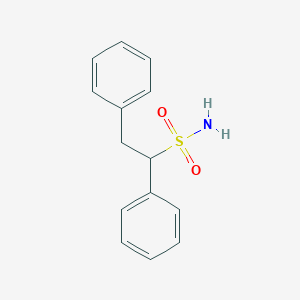
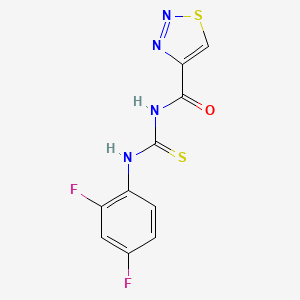
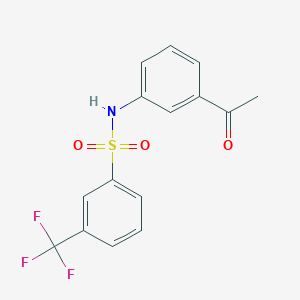
![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2712298.png)
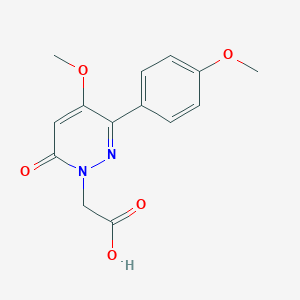
![N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide](/img/structure/B2712302.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(phenylamino)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2712304.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2712305.png)
![4-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2712308.png)
![methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2712309.png)
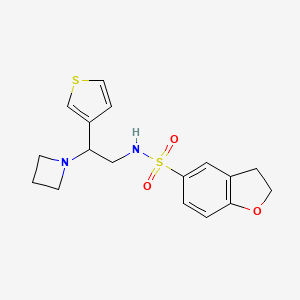
![N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2712311.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2712312.png)
![4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2712314.png)